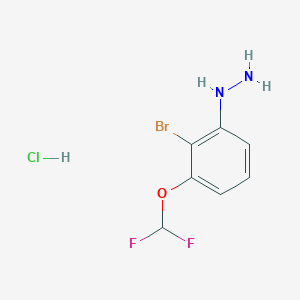
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H7BrF2N2O·HCl It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and difluoromethoxy groups
Méthodes De Préparation
The synthesis of 1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride typically involves several steps, including diazotization, reduction, purification, and salification. One common method involves the following steps :
Diazotization: The starting material, 2-bromoaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Reduction: The diazonium salt is then reduced using zinc powder and concentrated hydrochloric acid to yield 2-bromophenylhydrazine.
Purification: The crude product is purified through recrystallization or other purification techniques to obtain high-purity 2-bromophenylhydrazine.
Salification: The purified 2-bromophenylhydrazine is then reacted with difluoromethoxybenzene under appropriate conditions to form 1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine, which is subsequently converted to its hydrochloride salt.
Analyse Des Réactions Chimiques
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and halide exchange reagents.
Oxidation and Reduction: The hydrazine moiety can undergo oxidation to form azo compounds or reduction to form amines. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Applications De Recherche Scientifique
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride can be compared with other similar compounds, such as:
2-Bromophenylhydrazine: This compound lacks the difluoromethoxy group and has different chemical properties and reactivity.
3-(Difluoromethoxy)phenylhydrazine: This compound lacks the bromine atom and has different chemical properties and reactivity.
Phenylhydrazine: The parent compound without any substituents on the phenyl ring, which has different chemical properties and reactivity.
Propriétés
Formule moléculaire |
C7H8BrClF2N2O |
|---|---|
Poids moléculaire |
289.50 g/mol |
Nom IUPAC |
[2-bromo-3-(difluoromethoxy)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H7BrF2N2O.ClH/c8-6-4(12-11)2-1-3-5(6)13-7(9)10;/h1-3,7,12H,11H2;1H |
Clé InChI |
WFUSFGIZVGICPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC(F)F)Br)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















